Flunisolide acetate
Overview
Description
Flunisolide is a corticosteroid often prescribed as treatment for allergic rhinitis . It is an inhaled corticosteroid used as a prophylactic therapy in the maintenance treatment of asthma . The principal mechanism of action of flunisolide is to activate glucocorticoid receptors, meaning it has an anti-inflammatory action .
Synthesis Analysis
The synthesis of Flunisolide acetate involves the optimization of the analysis of 18 human corticosteroids, some endogenous and others synthetic .Molecular Structure Analysis
Flunisolide has a chemical formula of C24H31FO6 and a molar mass of 434.504 g·mol−1 . It contains a total of 71 bonds, including 38 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, and various ring structures .Chemical Reactions Analysis
Flunisolide is rapidly absorbed by all routes of administration, but it quickly undergoes extensive first-pass metabolism to a 6β-hydroxylated metabolite, which possesses only weak corticosteroid effects .Physical And Chemical Properties Analysis
Flunisolide is rapidly absorbed following oral ingestion and bronchial or intranasal inhalation. Systemic bioavailability is 21%, 39%, and 49% when it is administered orally, by inhalation, and intranasally, respectively .Scientific Research Applications
Treatment of Rhinitis
Flunisolide is a derivative of fluocinolone acetonide and is used for intranasal inhalation for the treatment of perennial and seasonal allergic rhinitis . It relieves nasal symptoms but not eye symptoms in both perennial and seasonal allergic rhinitis .
Anti-Inflammatory Properties
Flunisolide has several hundred times the anti-inflammatory, thymolytic, and anti-adrenocorticotrophic hormone activities of hydrocortisone . It reduces inflammation after topical application .
Eosinophil Suppression
Inhaled flunisolide has an eosinophil suppressive potency one-third that seen with the intravenous route . Unlike systemically administered corticosteroids, inhaled flunisolide does not impair neutrophil chemotaxis .
Nasal Spray Formulations
Flunisolide is commonly prescribed in nasal spray formulations . It is used to treat symptoms such as sneezing, watery and itchy eyes caused by inflammation .
Method Development and Validation
Flunisolide is used in the development and validation of reversed-phase high-performance liquid chromatography (RP-HPLC) method . This method is used for the quantification of flunisolide in nasal spray formulations .
Supercritical CO2 Extraction
Flunisolide is used in supercritical CO2 extraction to reduce Class 2 and Class 3 solvents contained in corticosteroids to a few ppm . The process is carried out at pressures from 80 to 200 bar, temperatures of 40 °C and 80 °C, and at a fixed CO2 flow rate of 0.7 kg/h .
Mechanism of Action
The principal mechanism of action of flunisolide is to activate glucocorticoid receptors, meaning it has an anti-inflammatory action . The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNFRKBIKYVLC-XTLNBZDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flunisolide acetate | |
CAS RN |
4533-89-5 | |
Record name | Flunisolide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4533-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flunisolide acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunisolide acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNISOLIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N225H64CIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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